molecular formula C11H14Cl2N2 B11865037 2,3-Dichloro-6-isopropyl-5,6,7,8-tetrahydro-1,6-naphthyridine

2,3-Dichloro-6-isopropyl-5,6,7,8-tetrahydro-1,6-naphthyridine

Cat. No.: B11865037
M. Wt: 245.14 g/mol
InChI Key: KGMMVJIVQZQDPH-UHFFFAOYSA-N
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Description

2,3-Dichloro-6-isopropyl-5,6,7,8-tetrahydro-1,6-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by the presence of two chlorine atoms and an isopropyl group attached to a tetrahydro-1,6-naphthyridine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-6-isopropyl-5,6,7,8-tetrahydro-1,6-naphthyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-6-isopropyl-5,6,7,8-tetrahydro-1,6-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield naphthyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of functionalized naphthyridines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,3-Dichloro-6-isopropyl-5,6,7,8-tetrahydro-1,6-naphthyridine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    1,5-Naphthyridine: Another naphthyridine derivative with different substitution patterns.

    1,8-Naphthyridine: Known for its distinct biological activities and applications.

    Phenoxy-aryl urea appended 1,6-naphthyridines: Act as sex hormone regulatory agents.

Uniqueness

2,3-Dichloro-6-isopropyl-5,6,7,8-tetrahydro-1,6-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications .

Properties

Molecular Formula

C11H14Cl2N2

Molecular Weight

245.14 g/mol

IUPAC Name

2,3-dichloro-6-propan-2-yl-7,8-dihydro-5H-1,6-naphthyridine

InChI

InChI=1S/C11H14Cl2N2/c1-7(2)15-4-3-10-8(6-15)5-9(12)11(13)14-10/h5,7H,3-4,6H2,1-2H3

InChI Key

KGMMVJIVQZQDPH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC2=NC(=C(C=C2C1)Cl)Cl

Origin of Product

United States

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